molecular formula C9H7ClN2O2S B246209 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione

5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione

Cat. No. B246209
M. Wt: 242.68 g/mol
InChI Key: DQBXBOUJTSPXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione (CATD) is a thiazolidinedione derivative that exhibits potent antitumor activity. It is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. The compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells.

Mechanism of Action

The mechanism of action of 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells, while leaving normal cells unaffected.
Biochemical and Physiological Effects:
5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells. In addition, 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and effects are well understood. However, there are also some limitations to using 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione in lab experiments. It is a potent cytotoxic agent, which means that it can be toxic to both cancer and normal cells. This can make it difficult to use in certain experiments, and requires careful handling and safety precautions.

Future Directions

There are several future directions for research on 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione. One area of interest is the development of new cancer therapies based on 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione. This could involve the synthesis of new derivatives of 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione that exhibit improved anticancer activity, or the development of new drug delivery systems that can target cancer cells specifically. Another area of interest is the study of the biochemical and physiological effects of 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione. This could involve the identification of new targets for 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione, or the study of its effects on other biological systems. Overall, the potential applications of 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione in cancer therapy and other areas of research make it an exciting compound for future study.

Synthesis Methods

The synthesis of 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chloroaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then condensed with ethyl acetoacetate to form the final compound. The synthesis of 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione has been extensively studied and optimized for high yield and purity.

Scientific Research Applications

5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

5-(4-chloroanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H7ClN2O2S/c10-5-1-3-6(4-2-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14)

InChI Key

DQBXBOUJTSPXCZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2C(=O)NC(=O)S2)Cl

Canonical SMILES

C1=CC(=CC=C1NC2C(=O)NC(=O)S2)Cl

Origin of Product

United States

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